Bienvenue dans la boutique en ligne BenchChem!

3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

PPARδ agonism regioisomeric selectivity benzothiazole SAR

This compound provides the underrepresented 4,7-dimethylbenzothiazole substitution pattern essential for PPAR subtype selectivity studies. Its distinct oxy-piperidine-benzonitrile framework enables systematic comparator panels alongside 4-chloro and 5,6-dimethyl analogs. The 3-benzonitrile group offers a versatile handle for late-stage diversification. Offered at ≥95% purity for reliable screening and analytical reference use.

Molecular Formula C22H21N3O2S
Molecular Weight 391.49
CAS No. 1286724-94-4
Cat. No. B2537533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
CAS1286724-94-4
Molecular FormulaC22H21N3O2S
Molecular Weight391.49
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C22H21N3O2S/c1-14-6-7-15(2)20-19(14)24-22(28-20)27-18-8-10-25(11-9-18)21(26)17-5-3-4-16(12-17)13-23/h3-7,12,18H,8-11H2,1-2H3
InChIKeyVIHZXDQJXHNOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 1286724-94-4): Structural Identity and Compound Class Context


3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 1286724-94-4; molecular formula C₂₂H₂₁N₃O₂S; MW 391.49 g/mol) is a fully synthetic small molecule comprising a 4,7-dimethyl-substituted benzo[d]thiazole core connected via an oxy linker to a piperidine ring, which is further functionalized with a 3-cyanobenzoyl (benzonitrile) carbonyl group . The compound belongs to the broader thiazol-2-yl-piperidine derivative class, a scaffold extensively explored in medicinal chemistry for modulating targets including peroxisome proliferator-activated receptors (PPARs), histamine H₃ receptors, and sphingosine kinases [1][2]. The 4,7-dimethyl substitution pattern on the benzothiazole ring represents a specific regioisomeric arrangement that distinguishes this compound from other dimethyl-substituted or halo-substituted benzothiazole analogs within the same chemotype . This compound is primarily offered as a research-grade chemical (typical purity ≥95%) for use as a screening compound, pharmacological tool, or synthetic building block .

Why In-Class Benzothiazole-Piperidine Analogs Cannot Simply Substitute for 3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile


Within the benzothiazole-piperidine-benzonitrile chemotype, seemingly minor structural modifications produce divergent pharmacological profiles that preclude generic interchangeability. The 4,7-dimethyl substitution pattern on the benzothiazole ring modulates both the electron density of the heterocyclic core and the steric environment around the 2-oxy linker, directly influencing target binding conformations [1]. In the closely related PPARδ agonist series characterized by Kato et al., the position and identity of benzothiazole substituents were shown to dramatically alter PPAR subtype selectivity—with some regioisomers favoring PPARδ while others shifted activity toward PPARα or PPARγ [1]. Similarly, within the H₃ receptor antagonist patent family (US 7,786,143), variations in R₁ benzothiazole substitution yielded compounds spanning from potent antagonists to inactive analogs [2]. The 4-chloro analog (CAS not specified in primary literature) and the 5,6-dimethyl regioisomer (CAS 899748-84-6) represent the closest available comparators; each is expected to exhibit distinct potency, selectivity, and physicochemical property profiles due to differences in halogen bonding capacity, lipophilicity, and metabolic stability imparted by the divergent substitution patterns . The quantitative evidence below addresses what can be verified about these differences.

Quantitative Differentiation Evidence for 3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile: Head-to-Head and Cross-Study Comparisons


Regioisomeric Methyl Substitution: 4,7-Dimethyl vs. 5,6-Dimethyl Benzothiazole Core Comparison

The 4,7-dimethylbenzothiazole substitution pattern in the target compound positions methyl groups ortho and para to the thiazole sulfur, creating a distinct steric and electronic environment at the 2-oxy attachment point compared to the 5,6-dimethyl regioisomer (CAS 899748-84-6), which places methyl groups meta to the sulfur. In the PPARδ agonist series characterized by Kato et al. (2023), benzothiazole substitution position was a critical determinant of PPAR subtype selectivity, with certain substitution patterns conferring >100-fold selectivity for PPARδ over PPARα and PPARγ [1]. While no direct head-to-head transactivation assay data for this specific compound has been published in the peer-reviewed literature, the class-level SAR indicates that the 4,7-disubstitution pattern occupies a distinct chemical space that cannot be replicated by the 5,6-isomer [1]. The 5,6-dimethyl piperazine analog (MW 376.5) has a lower molecular weight and different H-bond acceptor profile compared to the target compound (MW 391.49) .

PPARδ agonism regioisomeric selectivity benzothiazole SAR

4,7-Dimethyl vs. 4-Chloro Benzothiazole Substitution: Halogen vs. Methyl Pharmacophore Comparison

The 4-chloro analog 3-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile replaces the 4-methyl group with a chlorine atom, introducing halogen bonding capacity and altering lipophilicity (ClogP). Based on established medicinal chemistry principles, the 4-chloro substitution increases molecular weight (by approximately +20.5 Da relative to a 4-unsubstituted parent) and enhances potential for halogen-π interactions with aromatic residues in target binding pockets, while the 4,7-dimethyl pattern of the target compound provides symmetric hydrophobic methyl groups with distinct steric requirements . The 4-chloro analog has been described as undergoing distinct chemical reactivity patterns, including nucleophilic aromatic substitution at the chloro position, which is not available to the methyl-substituted target compound . No direct comparative biological activity data (IC₅₀, EC₅₀, or Kd values) for either compound against a defined target have been published in the primary literature accessible through PubMed, patents, or authoritative databases.

halogen bonding lipophilicity metabolic stability

Piperidine-Oxy vs. Piperazine-N Linker and Benzonitrile Regioisomerism

The target compound employs a piperidine ring connected via an oxy (–O–) linker to the benzothiazole 2-position and a carbonyl group to a 3-benzonitrile moiety. By contrast, the 5,6-dimethylbenzothiazole comparator (CAS 899748-84-6) uses a piperazine core directly N-linked to the benzothiazole and a 4-benzonitrile carbonyl attachment . These differences produce compounds with distinct: (a) basicity profiles (piperidine pKa ~10.5 vs. piperazine pKa₁ ~9.7, pKa₂ ~5.3); (b) hydrogen-bonding capacity (piperazine has an additional H-bond acceptor); (c) molecular geometry (oxy linker introduces a rotatable bond absent in direct N-linked analogs). The 3- vs. 4-benzonitrile attachment further differentiates the target compound, as the meta-cyano orientation alters the dipole moment and potential for π-stacking interactions compared to the para-cyano isomer . These molecular property differences are quantifiable in silico but have not been correlated with differential biological activity in published studies.

linker pharmacology piperidine vs piperazine benzonitrile position

Class-Level PPARδ Agonist Pharmacophore: Position of Dimethylbenzothiazole Derivatives in Established SAR

The benzothiazole-piperidine/piperazine chemotype has been validated as a PPARδ agonist scaffold through the work of Kato et al. (2022–2023), who reported that 2-(1-piperidinyl)-1,3-benzothiazole derivatives achieved nanomolar PPARδ EC₅₀ values with >100-fold selectivity over PPARα and PPARγ [1]. In one optimized series, compound 12 demonstrated PPARδ EC₅₀ = 8.3 nM with PPARα EC₅₀ > 10,000 nM and PPARγ EC₅₀ > 10,000 nM (>1,200-fold selectivity) [1]. The target compound (CAS 1286724-94-4) has not been explicitly evaluated in these published transactivation assays, but its 4,7-dimethylbenzothiazole scaffold maps onto the pharmacophore region where substitution pattern dictates PPAR subtype selectivity [1][2]. The 4,7-dimethyl pattern places methyl groups in positions that, based on docking studies with PPARδ LBD (PDB structures), are predicted to occupy hydrophobic sub-pockets distinct from those engaged by alternative substitution patterns [2]. Quantitative EC₅₀ and selectivity data for this specific compound are not available in the public domain as of the literature survey date.

PPARδ nuclear receptor metabolic syndrome atherosclerosis

BindingDB Affinity Data for Related 4,7-Dimethylbenzothiazole Derivative: PPARγ Binding Affinity Reference Point

BindingDB entry BDBM50235986 records a related 4,7-dimethylbenzo[d]thiazol-2-yl-containing compound (CHEMBL4073499) with a measured PPARγ binding affinity of Kd = 3.70 nM by surface plasmon resonance (SPR) assay [1]. While this is not the target compound itself, it demonstrates that the 4,7-dimethylbenzothiazole substructure can support high-affinity interactions with PPAR family nuclear receptors. The kinetic association rate was reported as Kon = 0.0950 M⁻¹s⁻¹ [1]. This data point provides a class-level benchmark: compounds bearing the 4,7-dimethylbenzothiazole moiety are capable of achieving single-digit nanomolar target engagement at PPAR receptors, though the specific affinity of the target compound for any PPAR subtype remains empirically undetermined in published literature.

PPARγ SPR binding Kd determination

Chemical Purity and Supply Specification: Differentiating Research-Grade Procurement

The target compound is supplied at a typical purity of 95% as a research-grade chemical, with a molecular weight of 391.49 g/mol (C₂₂H₂₁N₃O₂S) . This purity specification is standard for this compound class in the research chemicals market. The closest comparator, 3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile (CAS 1797951-52-0), has MW 377.46 g/mol (C₂₁H₁₉N₃O₂S) and is also supplied at 95% purity . The target compound's higher molecular weight reflects the additional two methyl groups, which contribute +28 Da relative to the unsubstituted benzothiazole analog. These methyl groups are expected to increase lipophilicity (estimated ΔClogP ≈ +1.0–1.2) relative to the unsubstituted parent, potentially affecting solubility and non-specific binding in biological assays .

chemical purity research reagent quality specification

Recommended Research and Procurement Application Scenarios for 3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile


PPARδ-Focused Screening Library Design Requiring 4,7-Dimethylbenzothiazole Chemotype Coverage

For research groups building a focused screening library around the validated piperidinyl/piperazinyl-benzothiazole PPARδ agonist scaffold characterized by Kato et al. (2022–2023) [1], this compound provides coverage of the 4,7-dimethylbenzothiazole substitution pattern, which is underrepresented in commercial libraries compared to the more common unsubstituted or 6-substituted benzothiazole variants. Its distinct regioisomeric identity makes it suitable for probing the SAR of methyl group placement on PPAR subtype selectivity and transcriptional efficacy, as established by class-level evidence that benzothiazole substitution directly governs PPARδ/α/γ selectivity profiles [1].

Comparative Benzothiazole Substitution SAR Studies (4,7-Dimethyl vs. 4-Chloro vs. 5,6-Dimethyl)

This compound is most appropriately deployed in a systematic comparator panel alongside the 4-chloro analog and the 5,6-dimethyl regioisomer. The differentiated properties—4,7-dimethyl (hydrophobic, symmetric), 4-chloro (halogen bonding, electrophilic), and 5,6-dimethyl (distinct topology, different H-bond profile)—enable interrogation of how benzothiazole substitution dictates target engagement, cellular potency, and ADME properties within a single chemotype series [1]. Such panels are essential for establishing robust SAR and for identifying the optimal substitution pattern for lead optimization campaigns [2].

Physicochemical Property Benchmarking for Piperidine-Oxy-Benzothiazole Scaffolds

The target compound's piperidine-oxy linker topology, combined with the 3-benzonitrile carbonyl attachment, represents a specific molecular framework that is distinct from the more common piperazine-N-linked or methylene-bridged analogs [1]. This makes the compound suitable as a reference standard for benchmarking the physicochemical properties (solubility, logD, permeability, microsomal stability) of the oxy-linked sub-series. The 95% purity specification and defined molecular weight (391.49 g/mol) support its use as an analytical reference in HPLC and LC-MS method development [2].

Building Block for Diversified Benzothiazole Library Synthesis

The 3-benzonitrile carbonyl functionality provides a synthetic handle for further chemical elaboration, including hydrolysis to the carboxylic acid, reduction to the amine, or cycloaddition reactions at the nitrile group [1]. While no specific synthetic protocols for this compound have been published in the peer-reviewed literature, the general reactivity of the benzonitrile and piperidine-amide functionalities is well-established [1]. The compound can serve as a late-stage diversification intermediate for generating analogs with modified benzamide, tetrazole, or amidoxime moieties at the benzonitrile position.

Quote Request

Request a Quote for 3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.